Cas no 2763776-49-2 (8-Methoxy-6-methyl-3-nitroquinolin-4-ol)

8-Methoxy-6-methyl-3-nitroquinolin-4-ol is a quinoline derivative with a molecular formula of C11H10N2O4. This compound features a methoxy group at the 8-position, a methyl group at the 6-position, and a nitro substituent at the 3-position, contributing to its distinct chemical reactivity and potential applications in pharmaceutical and agrochemical research. The presence of the hydroxyl group at the 4-position enhances its solubility and versatility in synthetic modifications. Its well-defined structure makes it a valuable intermediate for the development of heterocyclic compounds, particularly in medicinal chemistry for targeting specific biological pathways. The compound's stability and purity are critical for reproducible experimental results.
8-Methoxy-6-methyl-3-nitroquinolin-4-ol structure
2763776-49-2 structure
Product Name:8-Methoxy-6-methyl-3-nitroquinolin-4-ol
CAS No:2763776-49-2
MF:C11H10N2O4
MW:234.208102703094
CID:5327902
PubChem ID:165984944
Update Time:2025-06-09

8-Methoxy-6-methyl-3-nitroquinolin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 8-methoxy-6-methyl-3-nitroquinolin-4-ol
    • Z5211323832
    • 8-Methoxy-6-methyl-3-nitroquinolin-4-ol
    • Inchi: 1S/C11H10N2O4/c1-6-3-7-10(9(4-6)17-2)12-5-8(11(7)14)13(15)16/h3-5H,1-2H3,(H,12,14)
    • InChI Key: VEXOWABFEQNNNW-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(C)=CC2C(C(=CNC=21)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 374
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.2

8-Methoxy-6-methyl-3-nitroquinolin-4-ol Pricemore >>

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Additional information on 8-Methoxy-6-methyl-3-nitroquinolin-4-ol

Recent Advances in the Study of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol (CAS: 2763776-49-2)

The compound 8-Methoxy-6-methyl-3-nitroquinolin-4-ol (CAS: 2763776-49-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol, with optimized protocols yielding high purity and scalability. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure, ensuring its suitability for further pharmacological evaluation. The presence of the nitro and methoxy groups in the quinoline scaffold is believed to contribute to its bioactivity, particularly in antimicrobial and anticancer contexts.

In vitro assays have demonstrated promising results, with 8-Methoxy-6-methyl-3-nitroquinolin-4-ol showing potent inhibitory effects against a range of bacterial strains, including multidrug-resistant pathogens. Mechanistic studies suggest that the compound disrupts bacterial cell wall synthesis, a finding that could pave the way for novel antibiotics. Additionally, preliminary data indicate selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells, highlighting its potential as a targeted therapeutic agent.

Further research is exploring the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results suggest favorable oral bioavailability and metabolic stability, although more extensive in vivo studies are needed to confirm these findings. Computational modeling has also been employed to predict potential drug-target interactions, identifying several key enzymes and receptors that may mediate its biological effects.

In conclusion, 8-Methoxy-6-methyl-3-nitroquinolin-4-ol represents a promising candidate for further development in both antimicrobial and anticancer drug discovery. Its unique chemical structure and demonstrated bioactivity warrant continued investigation, with future studies aimed at optimizing its efficacy and safety profiles. This compound exemplifies the potential of quinoline derivatives in addressing unmet medical needs, particularly in the era of increasing antibiotic resistance and complex cancer therapeutics.

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